molecular formula C14H16N4O3S2 B2612460 Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate CAS No. 898462-65-2

Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate

Cat. No. B2612460
CAS RN: 898462-65-2
M. Wt: 352.43
InChI Key: HJRJICSIHZVKJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate is a compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of thiadiazole derivatives, which have been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate is not fully understood. However, it is believed that the compound exerts its antimicrobial and antiviral effects by disrupting the integrity of the bacterial and viral membranes. This disrupts the normal functioning of the cells and leads to their death.
Biochemical and Physiological Effects:
Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate has been shown to have a range of biochemical and physiological effects. In addition to its antimicrobial and antiviral activity, this compound has been shown to have anti-inflammatory and analgesic properties. Studies have demonstrated that it inhibits the production of pro-inflammatory cytokines and reduces pain in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate in lab experiments is its potent antimicrobial and antiviral activity. This makes it a useful tool for studying the mechanisms of bacterial and viral infections. However, one of the limitations of this compound is its potential toxicity. Studies have shown that it can be toxic to mammalian cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate. One area of interest is the development of new derivatives with improved potency and selectivity. Another area of interest is the exploration of the compound's potential as a therapeutic agent for the treatment of bacterial and viral infections. Finally, there is a need for further studies to elucidate the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate involves the reaction of 3-phenyl-1,2,4-triazole-5-thiol with ethyl 2-bromo-3-oxobutanoate in the presence of triethylamine. The resulting intermediate is then treated with methyl iodide to yield the final product. The synthesis of this compound has been reported in the literature, and various modifications to the reaction conditions have been explored to optimize the yield and purity of the product.

Scientific Research Applications

Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate has been studied for its potential applications in scientific research. One of the main areas of interest is its antimicrobial activity. Studies have shown that this compound exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa.
In addition to its antimicrobial activity, Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate has also been shown to have antiviral activity. Studies have demonstrated that this compound inhibits the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV) in vitro.

properties

IUPAC Name

methyl 2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S2/c1-3-10(11(19)21-2)22-14-18-17-13(23-14)16-12(20)15-9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H2,15,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRJICSIHZVKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NN=C(S1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate

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